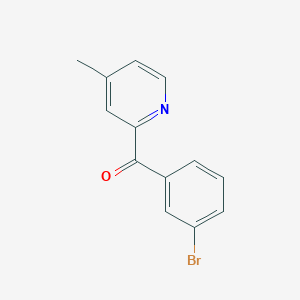

2-(3-Bromobenzoyl)-4-methylpyridine

Description

Chemical Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within the extensive family of heterocyclic compounds, serving as a representative example of how halogenated aromatic systems can be effectively integrated with pyridine-based structures. The compound's molecular framework demonstrates the fundamental principles governing heterocyclic reactivity, where the electron-deficient pyridine ring interacts with the electron-withdrawing properties of the brominated benzoyl substituent. This combination creates a unique electronic environment that influences both the compound's chemical behavior and its potential applications in organic synthesis.

The pyridine nucleus in this compound exhibits characteristic heterocyclic properties, with the nitrogen atom contributing to the ring's electron-deficient nature and providing a site for potential coordination reactions. The presence of the methyl group at the 4-position introduces steric and electronic effects that modify the overall reactivity profile of the pyridine ring. This substitution pattern creates specific opportunities for selective functionalization reactions, as the methyl group can influence the regioselectivity of subsequent transformations.

The structural complexity of this compound reflects broader trends in heterocyclic chemistry, where multiple functional groups are strategically combined to achieve desired reactivity patterns. The compound exemplifies how pyridine derivatives can serve as versatile scaffolds for the development of more complex molecular architectures. The integration of the brominated benzoyl group with the methylated pyridine core demonstrates the sophisticated approaches used in modern heterocyclic synthesis to create compounds with tailored properties.

Research into pyridine-based heterocycles has revealed their fundamental importance across diverse applications, ranging from pharmaceutical intermediates to materials science. The specific structural features of this compound position it as a potentially valuable building block for further synthetic elaboration. The compound's design reflects understanding of how electronic and steric factors can be manipulated to control reactivity and selectivity in heterocyclic transformations.

Structural Relationship to Brominated Acylpyridine Derivatives

The structural architecture of this compound reveals significant relationships to other brominated acylpyridine derivatives, creating a family of compounds with shared electronic and steric characteristics. Analysis of related structures, including 4-(3-Bromobenzoyl)-2-methylpyridine and 3-(3-Bromobenzoyl)-4-methylpyridine, demonstrates how positional isomerism affects molecular properties and reactivity patterns. These structural variations provide insights into the fundamental principles governing acylpyridine chemistry.

The bromine substituent in the meta-position of the benzoyl group creates specific electronic effects that influence the overall molecular behavior. This halogen's electron-withdrawing properties enhance the electrophilic character of the carbonyl carbon, potentially affecting reaction rates and product distributions in nucleophilic addition reactions. Comparative analysis with other halogenated derivatives reveals how different halogens contribute varying degrees of electronic perturbation to the molecular system.

| Compound | Pyridine Substitution | Benzoyl Substitution | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | 2-benzoyl, 4-methyl | 3-bromo | C₁₃H₁₀BrNO | 276.13 g/mol |

| 4-(3-Bromobenzoyl)-2-methylpyridine | 4-benzoyl, 2-methyl | 3-bromo | C₁₃H₁₀BrNO | 276.13 g/mol |

| 3-(3-Bromobenzoyl)-4-methylpyridine | 3-benzoyl, 4-methyl | 3-bromo | C₁₃H₁₀BrNO | 276.13 g/mol |

The methyl group's position at the 4-position of the pyridine ring in this compound creates distinct steric and electronic environments compared to isomeric arrangements. This substitution pattern influences the compound's reactivity profile, particularly in reactions involving the pyridine nitrogen or positions adjacent to the nitrogen atom. The methyl group's electron-donating properties provide a counterbalance to the electron-withdrawing effects of both the pyridine nitrogen and the brominated benzoyl substituent.

Structural relationships extend beyond simple isomeric considerations to encompass broader patterns of substitution and functionalization. The acylpyridine framework serves as a versatile platform for introducing diverse functional groups, with the bromine atom providing opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes. These structural features position brominated acylpyridines as valuable intermediates in complex molecule synthesis.

Historical Development of Benzoyl-Substituted Pyridines

The historical development of benzoyl-substituted pyridines traces back to early investigations into heterocyclic chemistry and the systematic exploration of acylation reactions on pyridine substrates. Initial synthetic approaches focused on direct acylation methods, where pyridine derivatives were treated with various acyl chlorides under controlled conditions. These foundational studies established the fundamental reactivity patterns that continue to guide modern synthetic strategies.

The evolution of benzoylpyridine synthesis has been marked by significant methodological advances, particularly in the development of more efficient and selective reaction conditions. Early research demonstrated that cyanopyridines could serve as effective precursors for benzoylpyridine synthesis through reactions with substituted benzenes in the presence of Lewis acid catalysts. This approach provided access to a wide range of substituted derivatives and established important precedents for current synthetic methodologies.

Historical investigations into pyridine chemistry revealed the unique reactivity of the heterocyclic nitrogen, which differs significantly from simple aromatic amines. The electron-deficient nature of the pyridine ring influences both the regioselectivity and reactivity of acylation reactions, requiring careful optimization of reaction conditions to achieve desired products. These early studies laid the groundwork for understanding how electronic effects within the pyridine ring system affect chemical transformations.

The development of brominated benzoyl derivatives represents a more recent advancement in heterocyclic chemistry, driven by the recognition that halogenated aromatics provide valuable synthetic handles for further functionalization. The introduction of bromine substituents into benzoylpyridine frameworks has opened new possibilities for cross-coupling reactions and other transformations that enable the construction of complex molecular architectures. This historical progression reflects the ongoing evolution of synthetic methodology in response to emerging applications and synthetic challenges.

Research into benzoyl-substituted pyridines has been influenced by their potential applications in pharmaceutical and agrochemical development. Historical investigations revealed that these compounds often exhibit biological activity, spurring continued interest in their synthesis and functionalization. The recognition of their utility as intermediates for bioactive molecule synthesis has driven continued methodological development and structural diversification efforts.

Propriétés

IUPAC Name |

(3-bromophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMPDSAOMFCNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-methyl-3-bromopyridine

A critical intermediate in the synthesis route is 4-methyl-3-bromopyridine, which is synthesized via a two-step process involving:

- Hydrogenation reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine using catalysts such as Pd/C or Raney Nickel in methanol solvent under mild conditions (20–40 °C, 0.5 MPa hydrogen pressure).

- Bromination of 4-methyl-3-aminopyridine salt by controlled addition of bromine at low temperatures (-10 °C to 0 °C), followed by sodium nitrite treatment and pH adjustment to alkaline conditions to yield 4-methyl-3-bromopyridine with high molar yields (~95%).

| Step | Reactant | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-methyl-3-nitropyridine | Methanol, 20-40 °C, 0.5 MPa H2 | Pd/C or Raney Ni | 95-97 | Hydrogenation reduction |

| 2 | 4-methyl-3-aminopyridine | -10 to 0 °C, bromine addition | None | 95 | Bromination, sodium nitrite addition, pH adjustment |

This method is industrially favorable due to mild reaction conditions, ease of operation, simple post-treatment, and low production costs.

Preparation of 2-methyl-3-bromopyridine (Related Intermediate)

Another related bromopyridine, 2-methyl-3-bromopyridine, is prepared by:

- Condensation of 2-chloro-3-nitropyridine with diethyl malonate salt.

- Decarboxylation under acidic conditions.

- Catalytic hydrogenation of 2-methyl-3-nitropyridine to 2-methyl-3-aminopyridine.

- Subsequent bromination and nitrite treatment similar to the 4-methyl-3-bromopyridine method.

This method also emphasizes moderate conditions and high yield, suitable for scale-up.

Direct Synthesis of this compound

The direct synthesis of this compound typically involves:

- Acylation of 4-methylpyridine or its derivatives with 3-bromobenzoyl chloride .

- The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid generated during the process.

- Strictly anhydrous conditions are maintained to prevent hydrolysis of the acyl chloride.

- The product is purified by recrystallization or column chromatography to achieve high purity.

| Parameter | Details |

|---|---|

| Starting materials | 4-methylpyridine, 3-bromobenzoyl chloride |

| Base | Triethylamine |

| Solvent | Anhydrous organic solvent (e.g., dichloromethane) |

| Conditions | Anhydrous, controlled temperature |

| Purification | Recrystallization or column chromatography |

Industrial synthesis may involve batch or continuous flow systems to optimize yield and purity, with automated controls to enhance reproducibility and scale.

Research Findings and Optimization

While the direct acylation method is straightforward, the preparation of the bromopyridine intermediate via catalytic hydrogenation and bromination offers advantages in terms of selectivity and yield.

- The catalytic hydrogenation step uses Pd/C or Raney Ni catalysts under mild pressure and temperature, achieving yields above 95% for the amine intermediate.

- Bromination under low temperatures with controlled addition of bromine and sodium nitrite ensures high regioselectivity and minimizes side reactions.

- The acylation step requires careful control of moisture and pH to prevent hydrolysis and side reactions.

Comparative studies indicate that starting from well-defined bromopyridine intermediates leads to more efficient and higher-yielding syntheses of the target compound than direct bromination of acylated products.

Summary Table of Preparation Methods

| Method Step | Reactants/Intermediates | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 4-methyl-3-nitropyridine | 4-methyl-3-nitropyridine + H2 | Methanol, 20-40 °C, 0.5 MPa H2 | Pd/C or Raney Ni | 95-97 | Mild, industrially scalable |

| Bromination of 4-methyl-3-aminopyridine salt | 4-methyl-3-aminopyridine + Br2 | -10 to 0 °C, sodium nitrite addition | None | 95 | High regioselectivity, mild conditions |

| Acylation to form target compound | 4-methylpyridine + 3-bromobenzoyl chloride | Anhydrous, base (triethylamine) | None | High | Requires moisture control, purification |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Bromobenzoyl)-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyridines or benzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3-Bromobenzoyl)-4-methylpyridine is used as a building block in the synthesis of various pharmaceutical agents. Its derivatives have been studied for potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) against common bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Candida albicans | 64 |

- Anticancer Potential : Studies have shown that some derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and HeLa, with IC50 values of 15 µM and 20 µM respectively. This suggests potential for development as anticancer agents.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups:

- Substitution Reactions : The bromine can be replaced by nucleophiles such as amines or thiols.

- Synthesis of New Compounds : It is utilized to synthesize novel compounds with enhanced biological activities or improved pharmacokinetic profiles.

Agricultural Applications

Due to its structural properties, this compound is explored for use in agrochemicals. It may serve as a precursor for developing pesticides or herbicides that target specific pests or plant diseases.

Case Study 1: Antimicrobial Drug Development

A recent study focused on synthesizing derivatives of this compound to enhance antimicrobial activity. The derivatives were tested against a panel of bacterial strains, revealing improved potency compared to the parent compound. This highlights the potential for optimizing structure-activity relationships (SAR) in drug design.

Case Study 2: Anticancer Activity Evaluation

In vitro assays were conducted to assess the anticancer properties of this compound and its derivatives. The study found that specific modifications to the structure led to increased efficacy against breast cancer cell lines, indicating a promising direction for future research into cancer therapeutics.

Mécanisme D'action

The mechanism by which 2-(3-Bromobenzoyl)-4-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

The following analysis compares 2-(3-Bromobenzoyl)-4-methylpyridine with structurally or functionally related compounds, focusing on acidity, coordination behavior, and synthetic applications.

Acidity and Substituent Effects

The acidity of pyridine derivatives is highly substituent-dependent. For example:

- 4-Methylpyridine has a pKa of ~32–34 in THF, while 2-methylpyridine is weaker (pKa ~37–39), as demonstrated by competitive deprotonation experiments .

- This compound: The electron-withdrawing benzoyl and bromine substituents are expected to significantly lower the pKa compared to 4-methylpyridine, enhancing its acidity. This effect is analogous to 2-(diphenylphosphinoamino)-4-methylpyridine in , where electron-withdrawing groups stabilize conjugate bases .

Table 1: Acidity Comparison of Pyridine Derivatives

Coordination Chemistry

Pyridine derivatives are common ligands in coordination complexes. Key examples from the evidence include:

- Titanium(IV) Complexes: Bis[2-(trimethylsilylamino)-4-methylpyridine] titanium(IV) adopts a distorted pentagonal bipyramidal geometry, with pyridine nitrogen atoms coordinating to the metal center .

- Platinum(II) Complexes: cis-bis[2-(diphenylphosphinoamino)-4-methylpyridine]platinum(II) exhibits a cis configuration, stabilized by phosphinoamino and pyridine donors .

- Cobaloximes : 4-Methylpyridine acts as an axial ligand in Co(III) complexes, influencing catalytic activity in redox reactions .

Implications for this compound :

- The benzoyl group’s carbonyl oxygen could act as a secondary coordination site, enabling chelation. However, steric bulk may restrict binding modes.

- Bromine’s electron-withdrawing effect might weaken metal-ligand bonding compared to unsubstituted analogs.

Table 2: Coordination Behavior of 4-Methylpyridine Derivatives

Table 3: Reactivity in Cross-Coupling Reactions

Activité Biologique

2-(3-Bromobenzoyl)-4-methylpyridine is an organic compound with a unique structure that includes a bromobenzoyl group attached to a pyridine ring. Its molecular formula is C13H10BrN, and it has a molecular weight of approximately 276.13 g/mol. The compound's structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromobenzoyl Group : Enhances reactivity and potential applications in organic synthesis.

- Methyl Group : Positioned at the fourth position of the pyridine ring.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including enzyme inhibition, antibacterial, antifungal properties, and potential anticancer effects.

Enzyme Inhibition

This compound can act as an inhibitor for specific enzymes, which aids in studying enzyme mechanisms and signal transduction pathways within cells. It has been noted for its potential to inhibit Janus Kinase 2 (JAK2), impacting downstream signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Studies have shown that related compounds possess significant antimicrobial properties. For instance, in vitro experiments against various bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) demonstrated dose-dependent inhibition of growth, indicating potential applications as antibacterial agents .

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative effects of this compound on human cancer cell lines, such as MCF-7 (breast cancer) and H-460 (lung cancer). The results indicated moderate to strong cytotoxic effects against these cell lines, suggesting its potential as an anticancer therapeutic agent .

Comparative Biological Activity Table

| Compound | Activity | Cell Line Tested | Effect |

|---|---|---|---|

| This compound | Antiproliferative | MCF-7 (Breast Cancer) | Moderate to strong cytotoxicity |

| Antimicrobial | E. coli, S. aureus | Dose-dependent growth inhibition | |

| Related Compounds | JAK2 Inhibition | Various Cell Lines | Affects cell proliferation |

The mechanism of action for this compound may involve:

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, influencing cellular responses.

- Enzyme Modulation : By inhibiting or activating enzymes, it can alter biochemical pathways critical for cellular function.

Q & A

Q. What established synthetic routes exist for 2-(3-Bromobenzoyl)-4-methylpyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyridine precursor followed by benzoylation. For example:

- Bromination : Direct bromination of 4-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiators or UV light) .

- Benzoylation : Reaction of the brominated intermediate with 3-bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) or via Friedel-Crafts acylation .

Optimization Strategies :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) at m/z 280.0 (calc. 279.98) .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

-

Sample Preparation : Grow crystals via slow evaporation in ethyl acetate/hexane (1:3) at 4°C .

-

Data Collection : Use MoKα radiation (λ = 0.71069 Å) and a diffractometer (e.g., Stoe IPDS) with θ ≤ 50° for high redundancy .

-

Refinement : Employ SHELXL-2018 for structure solution. Key parameters:

Parameter Value Space group P1 (triclinic) a, b, c 10.178–16.254 Å R₁ (obs) <0.05 Discrepancies in bond lengths (e.g., C-Br vs. C=O) are resolved via anisotropic displacement parameters .

Q. What strategies address contradictory data between computational simulations and experimental results in reactivity studies of this compound?

Methodological Answer:

- Validate Computational Models : Compare DFT-calculated (e.g., B3LYP/6-31G*) vs. experimental NMR chemical shifts. Adjust basis sets or solvent models (e.g., PCM for polar solvents) .

- Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates not predicted by simulations .

- Control Experiments : Probe alternative pathways (e.g., radical vs. ionic mechanisms) via radical traps (TEMPO) or isotopic labeling .

Q. How does the electronic environment of the pyridine ring influence the regioselectivity of subsequent reactions (e.g., cross-coupling)?

Methodological Answer:

- Electron-Withdrawing Effects : The bromobenzoyl group deactivates the pyridine ring, directing electrophiles to the 4-methyl group’s para position.

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids favor C-5 substitution due to steric hindrance from the 4-methyl group. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

- DFT Analysis : Calculate Fukui indices to predict nucleophilic/electrophilic sites. For this compound, f⁺ values peak at C-6 (0.12) and C-2 (0.09), aligning with observed reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.